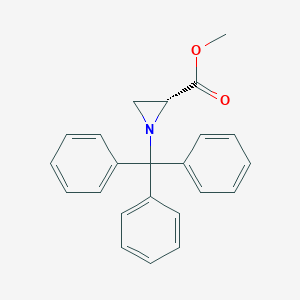

Methyl (R)-1-Trityl-2-aziridinecarboxylate

Description

Properties

IUPAC Name |

methyl (2R)-1-tritylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSITPKXYQEFIR-CILPGNKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448595 | |

| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160233-42-1 | |

| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate

Introduction

Chiral aziridines are highly valuable building blocks in organic synthesis, primarily due to the ring strain of the three-membered heterocycle which allows for regio- and stereoselective ring-opening reactions.[1][2] Among these, Methyl (R)-1-Trityl-2-aziridinecarboxylate stands out as a versatile intermediate for the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals.[3] The trityl group offers significant steric protection for the nitrogen atom, influencing the reactivity and stability of the aziridine ring.[4] This guide provides a comprehensive, in-depth technical overview of a reliable and commonly employed synthetic route to this compound, starting from the readily available chiral precursor, D-serine. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is most effectively achieved through a three-step sequence starting from D-serine. This strategy leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The key transformations involve:

-

Esterification of D-serine to produce D-serine methyl ester hydrochloride.

-

N-Tritylation of the amino group of the serine methyl ester.

-

Intramolecular Cyclization via activation of the hydroxyl group followed by nucleophilic attack by the protected nitrogen to form the aziridine ring.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of D-Serine Methyl Ester Hydrochloride

Principle and Rationale: The synthesis begins with the esterification of the carboxylic acid functionality of D-serine. A common and effective method is the Fischer-Speier esterification using methanol as both the solvent and reactant, with thionyl chloride as the acid catalyst. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[5][6] This method also conveniently yields the hydrochloride salt of the product, which is often a crystalline solid and easily purified.[7][8]

Experimental Protocol:

-

Suspend D-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain reflux for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then concentrate under reduced pressure to remove the excess methanol.

-

To the resulting residue, add diethyl ether or ethyl acetate to precipitate the product.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-serine methyl ester hydrochloride.

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| D-Serine | 1.0 eq | 1.0 |

| Anhydrous Methanol | 5-10 mL per g of serine | - |

| Thionyl Chloride | 1.1 - 1.5 eq | 1.1 - 1.5 |

| Reflux Time | 5 - 8 hours | - |

| Expected Yield | >90% | - |

Step 2: Synthesis of N-Trityl-D-Serine Methyl Ester

Principle and Rationale: The next step is the protection of the primary amine of D-serine methyl ester. The trityl (triphenylmethyl) group is an excellent choice for this purpose as it is bulky, providing steric hindrance that can influence subsequent reactions, and it can be removed under acidic conditions if necessary. The reaction proceeds via nucleophilic substitution where the amino group attacks the electrophilic carbon of trityl chloride. A non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction.[9]

Experimental Protocol:

-

Dissolve D-serine methyl ester hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add triethylamine (2.2-2.5 equivalents) to neutralize the hydrochloride and the HCl that will be formed.

-

In a separate flask, dissolve trityl chloride (1.0-1.1 equivalents) in the same anhydrous solvent.

-

Add the trityl chloride solution dropwise to the serine methyl ester solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Trityl-D-serine methyl ester as a white solid.

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| D-Serine Methyl Ester HCl | 1.0 eq | 1.0 |

| Anhydrous Solvent | 10-15 mL per g | - |

| Triethylamine | 2.2 - 2.5 eq | 2.2 - 2.5 |

| Trityl Chloride | 1.0 - 1.1 eq | 1.0 - 1.1 |

| Reaction Time | 12 - 24 hours | - |

| Expected Yield | 85-95% | - |

Step 3: Synthesis of this compound

Principle and Rationale: This is the key ring-forming step. The synthesis of aziridines from 1,2-amino alcohols is a well-established method.[1] The hydroxyl group of N-Trityl-D-serine methyl ester is first converted into a good leaving group, typically by sulfonylation. Reagents like methanesulfonyl chloride (MsCl) or sulfuryl chloride (SO₂Cl₂) are commonly used.[1] In the presence of a base (e.g., triethylamine), the sulfonated intermediate undergoes an intramolecular SN2 reaction. The nitrogen atom, acting as a nucleophile, attacks the adjacent carbon, displacing the sulfonate leaving group and forming the strained three-membered aziridine ring. The reaction is stereospecific, proceeding with inversion of configuration at the carbon bearing the leaving group, thus establishing the (R)-stereochemistry of the final product from the D-serine precursor.

Experimental Protocol:

-

Dissolve N-Trityl-D-serine methyl ester in an anhydrous solvent like dichloromethane or toluene in a flask under an inert atmosphere.

-

Cool the solution to a low temperature, typically -50 °C to -78 °C, using a dry ice/acetone bath.

-

Add triethylamine (1.1-1.5 equivalents).

-

Slowly add a solution of sulfuryl chloride (1.1 equivalents) or methanesulfonyl chloride in the same solvent, maintaining the low temperature.

-

Stir the reaction mixture at this low temperature for a specified time (e.g., 1-3 hours), monitoring by TLC.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash chromatography to yield this compound as a white to yellow powder.[3]

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| N-Trityl-D-Serine Methyl Ester | 1.0 eq | 1.0 |

| Anhydrous Solvent | 15-20 mL per g | - |

| Triethylamine | 1.1 - 1.5 eq | 1.1 - 1.5 |

| Sulfuryl Chloride | 1.1 eq | 1.1 |

| Reaction Temperature | -50 to -78 °C | - |

| Expected Yield | 80-90% | - |

Product Characterization:

| Property | Value |

| Molecular Formula | C₂₃H₂₁NO₂[3] |

| Molecular Weight | 343.42 g/mol [3] |

| Appearance | White to yellow powder[3] |

| Melting Point | 124 - 128 °C (for the S-enantiomer)[3] |

| CAS Number | 160233-42-1[10][11] |

Reaction Mechanism: Aziridine Ring Formation

The cyclization to form the aziridine ring is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. The key steps are:

-

Activation of the Hydroxyl Group: The hydroxyl group of the N-tritylated serine methyl ester is converted into a sulfonate ester (e.g., a mesylate or a chlorosulfate), which is an excellent leaving group.

-

Deprotonation (if necessary) and Nucleophilic Attack: In the presence of a base, the nitrogen atom of the tritylamine acts as the nucleophile. It attacks the electrophilic carbon atom bearing the sulfonate ester from the backside.

-

Displacement and Ring Closure: The sulfonate leaving group is displaced, and the three-membered aziridine ring is formed with inversion of stereochemistry at the C3 carbon of the original serine derivative.

Caption: Mechanism of intramolecular cyclization to form the aziridine ring.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: All steps, particularly the N-tritylation and cyclization, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. Anhydrous solvents are critical to prevent hydrolysis of reagents and intermediates.

-

Temperature Control: The cyclization step is highly exothermic and should be performed at low temperatures to minimize side reactions and ensure high yields and purity.

-

Purification: The trityl group can make purification by chromatography challenging due to its greasy nature. Careful selection of the eluent system is necessary. Recrystallization can be an effective alternative for purification of the final product.

-

Stereochemical Integrity: It is crucial to start with enantiomerically pure D-serine to ensure the stereochemical purity of the final product, as the synthetic route is stereospecific.

Conclusion

The synthesis of this compound from D-serine is a robust and reliable method for obtaining this valuable chiral building block. The three-step process of esterification, N-tritylation, and intramolecular cyclization is efficient and provides the desired product in good yield and high enantiopurity. A thorough understanding of the reaction mechanisms and careful control of experimental conditions are paramount to achieving success in this synthesis. This guide provides the necessary framework for researchers to confidently produce this important intermediate for applications in medicinal chemistry and beyond.

References

- Journal of the Chemical Society, Chemical Communications. Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester.

- Lookchem. Aziridinium from N,N-dibenzyl serine methyl ester: Synthesis of enantiomerically pure β-amino and α,β-diamino esters.

- PubMed Central (PMC). Synthesis and Application of Bioactive N‐Functionalized Aziridines.

- HETEROCYCLES. aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion.

- Google Patents. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.

- Organic Chemistry Portal. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters.

- Radboud University Repository. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.

- Organic Syntheses. 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE.

- PubMed. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters.

- PubMed Central (PMC). Regioselective ring opening of aziridine for synthesizing azaheterocycle.

- ResearchGate. Preparation of methyl ester of L-serine.

- Chem-Impex. Methyl (S)-(-)-1-tritylaziridine-2-carboxylate.

- MDPI. Unexplored Nucleophilic Ring Opening of Aziridines.

- Frontiers. Regioselective ring opening of aziridine for synthesizing azaheterocycle.

- PubChem. (S)-Methyl 1-tritylaziridine-2-carboxylate.

- Sigma-Aldrich. N-Trityl- L -serine methyl ester 99 4465-44-5.

- ChemicalBook. METHYL (S)-(-)-1-TRITYL-2-AZIRIDINE-(75154-68-6) 1H NMR spectrum.

- iChemical. 1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 76357-18-1.

- Sunway Pharm Ltd. (R)-Methyl 1-tritylaziridine-2-carboxylate - CAS:160233-42-1.

- ResearchGate. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.

- PubMed Central (PMC). l-Serine methyl ester hydrochloride.

- ACS Publications. Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid.

- PubMed. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides.

- ResearchGate. Synthesis of cyclic peptides via O– N-acyl migration | Request PDF.

- Beilstein Journals. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.

- Organic Chemistry Portal. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone.

- ResearchGate. Preparation of methyl ester of L-serine (3).

- PubChem. (S)-methyl 2-amino-3-hydroxypropanoate.

- Springer Nature Experiments. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides.

- Echemi. (R)-2-Amino-3-hydroxypropionic acid methyl ester.

- CymitQuimica. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxylate.

- Stanford University. O-Sulfonation of Serine and Threonine.

- Amadis Chemical Co., Ltd. This compound cas no.160233-42-1.

- ResearchGate. Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles | Request PDF.

- ChemicalBook. 160233-42-1(METHYL (2R)-1-(TRIPHENYLMETHYL)AZIRIDINE-2-CARBOXYLATE).

- Sigma-Aldrich. N-Trityl- L -serine methyl ester 99 4465-44-5.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 8. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. (R)-Methyl 1-tritylaziridine-2-carboxylate - CAS:160233-42-1 - Sunway Pharm Ltd [3wpharm.com]

- 11. This compound, CasNo.160233-42-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

physicochemical properties of Methyl (R)-1-Trityl-2-aziridinecarboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl (R)-1-Trityl-2-aziridinecarboxylate

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure starting materials is paramount. This compound stands out as a strategically significant chiral building block. Its value is rooted in the unique combination of a strained, reactive aziridine ring and a bulky, sterically directing trityl (triphenylmethyl) protecting group.[1] The three-membered aziridine ring is a versatile synthon, primed for stereospecific ring-opening reactions by a variety of nucleophiles, which allows for the controlled introduction of complex functionality.[1][2][3] The trityl group serves a dual purpose: it protects the nitrogen atom from unwanted reactions and its significant steric bulk directs the approach of incoming reagents, often leading to high diastereoselectivity in subsequent transformations.[1] Furthermore, the hydrophobicity imparted by the trityl group often simplifies purification by standard chromatographic techniques.[4]

This guide provides an in-depth analysis of the core , offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring researchers and drug development professionals can confidently assess the quality and behavior of this critical synthetic intermediate.

Core Physicochemical Characteristics

The fundamental properties of a compound dictate its handling, storage, reactivity, and suitability for specific applications. The data presented below has been consolidated from verified suppliers and literature sources.

| Property | Value | Source(s) |

| Chemical Structure | Methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate | [5][6] |

| CAS Number | 160233-42-1 | [5][7][8] |

| Molecular Formula | C₂₃H₂₁NO₂ | [5][7][8] |

| Molecular Weight | 343.42 g/mol | [7][9][10] |

| Appearance | White to off-white solid/powder | [5][9] |

| Melting Point | 124 - 128 °C (for S-enantiomer) | [9] |

| Boiling Point | 430.3 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 1.195 g/cm³ (Predicted) | [5][7] |

| Purity | ≥ 97% | [8] |

| Storage Conditions | Store at 2-8°C in a tightly closed container | [5][8] |

Note on Enantiomers: The data presented is for the (R)-enantiomer where specified. Some physical properties, like melting and boiling points, are often reported for the racemic mixture or the more common (S)-enantiomer. For instance, the melting point of the racemic compound is 132 °C[11], while the (S)-enantiomer is reported at 124-128 °C.[9] The optical rotation for the (S)-enantiomer is reported as [α]²⁰/D = -89 to -85° (c = 1 in CHCl₃).[9] The (R)-enantiomer is expected to have a positive rotation of a similar magnitude.

Spectroscopic & Analytical Characterization: A Multi-Technique Approach

Confirming the identity, structure, and purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR Spectroscopy: This technique provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms. For this compound, a spectrum in CDCl₃ is predicted to show distinct signals:

-

7.20-7.52 ppm (m, 15H): A complex multiplet corresponding to the fifteen protons of the three phenyl rings of the trityl group.[7]

-

3.76 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester group.[7]

-

2.26, 1.89, 1.41 ppm (dd, 1H each): Three distinct signals, each integrating to one proton, representing the three protons on the strained aziridine ring.[7] The diastereotopic nature of the two methylene protons and their coupling to the chiral center proton result in complex splitting patterns (doublet of doublets).

-

-

¹³C NMR Spectroscopy: While specific data for the title compound is sparse, analysis of related structures provides expected chemical shifts.[12] Key signals would include the ester carbonyl (~171 ppm), the carbons of the trityl group (127-144 ppm), the trityl quaternary carbon (~75 ppm), the methyl ester carbon (~52 ppm), and the two carbons of the aziridine ring (~30-38 ppm).[12]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds.

-

3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic rings of the trityl group.[13]

-

3000-2850 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and aziridine groups.[13][14]

-

~1740 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the methyl ester. Data for a similar dipeptide shows this peak at 1743 cm⁻¹.[12]

-

1600-1450 cm⁻¹: C-C stretching vibrations within the aromatic rings.[13]

-

~1200 cm⁻¹: A strong C-O stretching vibration associated with the ester group.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 344.1648.

-

Key Fragmentation: The most characteristic fragmentation pathway is the cleavage of the N-C bond to release the highly stable triphenylmethyl (trityl) cation. This would result in a prominent base peak at m/z 243.1174. This fragmentation is a hallmark of trityl-protected compounds and serves as a diagnostic marker.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete analytical characterization of a newly synthesized or received batch of the title compound.

Caption: Standard workflow for analytical characterization.

Key Experimental Protocols

The following protocols provide step-by-step methodologies for essential characterization and stability assessments.

Protocol 1: ¹H NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural confirmation.

-

Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, colorless solution should be obtained.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 30° pulse angle).

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign the peaks according to the expected chemical shifts and splitting patterns.

Protocol 2: Stability Assessment via Acid-Catalyzed Deprotection

The trityl group is known to be acid-labile.[4][15] This protocol serves as a functional test of this key chemical property and validates the compound's reactivity. The disappearance of starting material and the formation of a new product, confirmed by a secondary method, provides a self-validating system.

-

Reaction Setup: Dissolve 20 mg of the title compound in 2 mL of dichloromethane (DCM) in a small vial.

-

TLC Baseline: Spot the starting material solution onto a silica gel TLC plate to establish a baseline Rf value (Mobile phase: 3:1 Hexanes:Ethyl Acetate).

-

Initiation: Add 0.2 mL (10% v/v) of trifluoroacetic acid (TFA) to the stirred solution at room temperature. The formation of the trityl cation often produces a characteristic yellow-orange color.[16]

-

Monitoring: After 5 minutes, take an aliquot of the reaction mixture and spot it on the TLC plate next to the baseline spot.

-

Analysis: Develop the TLC plate and visualize under UV light. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) corresponding to the deprotected Methyl (R)-2-aziridinecarboxylate.

-

Confirmation (Optional but Recommended): Quench the reaction by adding saturated sodium bicarbonate solution. Extract the organic layer, dry with sodium sulfate, and analyze by mass spectrometry to confirm the mass of the deprotected product (Expected [M+H]⁺ for C₄H₇NO₂: m/z 102.05).

Caption: Workflow for acid-lability stability testing.

Conclusion

This compound is a high-value chiral intermediate whose physicochemical properties are well-defined and verifiable through standard analytical methodologies. Its structure, confirmed by NMR, IR, and MS, is consistent with its role as a versatile building block. The trityl group provides stability under neutral and basic conditions but is readily cleaved by acid, a critical feature for sequential synthetic strategies. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to confidently employ this compound in their synthetic endeavors, ensuring both the quality of their intermediates and the integrity of their scientific outcomes.

References

-

The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link]

-

1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 76357-18-1. iChemical. [Link]

-

(R)-1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 160233-42-1. iChemical. [Link]

-

(S)-Methyl 1-tritylaziridine-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed, National Center for Biotechnology Information. [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

-

SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. [Link]

-

Trityl Protection. Common Organic Chemistry. [Link]

-

Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Research. [Link]

-

Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

(R)-Methyl 1-tritylaziridine-2-carboxylate. Sunway Pharm Ltd. [Link]

-

The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. [Link]

-

Efficient Ring Opening of Aziridines with Carboxylic Acids. Taylor & Francis Online. [Link]

-

Application of the Trityl Group in Peptide Chemistry. Radboud University Repository. [Link]

-

Aziridines and Oxazolines: Valuable Intermediates in the Synthesis of Unusual Amino Acids. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [total-synthesis.com]

- 5. 160233-42-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate - Creative Peptides [creative-peptides.com]

- 7. (R)-1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 160233-42-1 - iChemical [ichemical.com]

- 8. This compound, CasNo.160233-42-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (S)-Methyl 1-tritylaziridine-2-carboxylate | C23H21NO2 | CID 11142453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 76357-18-1 - iChemical [ichemical.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

The Synthetic Cornerstone: A Technical Guide to Methyl (R)-1-Trityl-2-aziridinecarboxylate

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on Methyl (R)-1-Trityl-2-aziridinecarboxylate (CAS Number: 160233-42-1). We will delve into its fundamental chemical properties, strategic applications in asymmetric synthesis, and the mechanistic underpinnings of its reactivity, providing a comprehensive understanding of this versatile chiral building block.

Introduction: The Aziridine Motif in Modern Chemistry

Chiral aziridines, three-membered nitrogen-containing heterocycles, are highly valued scaffolds and intermediates in medicinal and synthetic organic chemistry.[1][2] Their inherent ring strain, approximately 26-27 kcal/mol, renders them susceptible to stereospecific ring-opening reactions, a feature invaluable for constructing complex, nitrogen-containing molecules.[1] The rigid, three-dimensional structure of the aziridine ring also establishes it as a significant pharmacophore in numerous biologically active compounds, exhibiting a range of activities from anticancer to antimicrobial.[1][3]

This compound stands out as a particularly useful derivative. The bulky trityl (triphenylmethyl) group on the nitrogen atom serves a dual purpose: it stabilizes the strained aziridine ring and directs the stereochemical outcome of nucleophilic attacks, offering a high degree of control in asymmetric synthesis.[4][5] This guide will explore the nuances of leveraging this specific chiral synthon in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in research and development.

| Property | Value | Reference |

| CAS Number | 160233-42-1 | [6] |

| Molecular Formula | C23H21NO2 | [6] |

| Molecular Weight | 343.42 g/mol | [4][6] |

| Appearance | White to yellow powder | [7] |

| Melting Point | 124 - 128 °C | [7] |

| Optical Rotation | [α]23/D −88.6°, c = 1 in chloroform | |

| Density | 1.195 g/cm³ | [8] |

| Boiling Point | 430.3 °C at 760 mmHg | [8] |

| Flash Point | 133.3 °C | [8] |

Storage and Handling: this compound should be stored at room temperature.[7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. The compound is classified with hazard statements H302, H312, H315, H319, H332, and H335, indicating it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, as well as respiratory irritation.[9]

The Synthetic Utility: A Gateway to Chiral Molecules

The primary value of this compound lies in its role as a chiral building block for the synthesis of enantiomerically pure compounds, particularly β-amino acids and their derivatives.[10][11] The strained aziridine ring readily undergoes nucleophilic ring-opening reactions, which is the cornerstone of its synthetic applications.[12][13]

Regioselective Ring-Opening Reactions

The regioselectivity of the ring-opening reaction is a critical aspect of utilizing this chiral synthon. The attack of a nucleophile can occur at either C2 or C3 of the aziridine ring. The presence of the electron-withdrawing carboxylate group at C2 and the bulky N-trityl group significantly influences the outcome of this reaction.

Caption: Regioselective ring-opening of the aziridine.

Generally, nucleophilic attack is favored at the less sterically hindered C3 position, leading to the formation of β-amino acid derivatives. This regioselectivity is a key advantage in synthetic design. The reaction proceeds with inversion of stereochemistry at the attacked carbon, allowing for the predictable synthesis of specific stereoisomers.

Synthesis of β-Amino Acids

β-amino acids are crucial components of peptidomimetics and various natural products.[10] The ring-opening of this compound provides a direct and stereocontrolled route to these valuable compounds. For instance, reductive ring-opening using reagents like samarium diiodide can lead to the formation of β-amino esters.[14][15]

A notable application is the nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO2, which offers a mild and selective method to access β-amino acids.[11] This approach is characterized by its experimental simplicity and broad substrate scope.[11]

Experimental Workflow: Synthesis of a β-Amino Ester Derivative

Caption: General workflow for β-amino ester synthesis.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to the desired temperature (often -78 °C for organometallic reagents).

-

Nucleophile Addition: Slowly add the chosen nucleophile (e.g., a Gilman reagent like lithium dimethylcuprate) to the stirred solution. The choice of nucleophile is broad, allowing for the introduction of various side chains.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected β-amino ester.

-

Deprotection (if necessary): The trityl group can be removed under acidic conditions to yield the free amine.

Mechanistic Insights: The Role of the Trityl Group

The bulky trityl group is not merely a protecting group; it plays a crucial role in directing the stereochemical outcome of the ring-opening reaction. Its significant steric hindrance discourages nucleophilic attack at the adjacent C2 position. Furthermore, the electron-donating nature of the trityl group can influence the electronics of the aziridine ring.

The activation of the aziridine ring is often necessary for the ring-opening to proceed efficiently.[16] This can be achieved through N-alkylation to form a more reactive aziridinium ion or by using Lewis acids to coordinate with the nitrogen lone pair.[16] In the case of N-trityl aziridines, the trityl group can be cleaved under acidic conditions, which can be a deliberate step to activate the aziridine or an undesired side reaction.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound has established itself as a valuable and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry, coupled with the predictable and highly regioselective nature of its ring-opening reactions, provides chemists with a powerful tool for the asymmetric synthesis of a wide array of nitrogen-containing molecules, most notably β-amino acids. A comprehensive understanding of its properties, reactivity, and the subtle influence of the N-trityl group is key to unlocking its full synthetic potential in the development of novel therapeutics and other complex molecular architectures.

References

- BenchChem. (n.d.). Chiral Aziridines: A Technical Guide to Their Applications in Medicinal Chemistry.

- Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.

- Martin, R., & coworkers. (2021). Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids. ACS Publications.

-

Wulff, W. D., & coworkers. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. Journal of Organic Chemistry. Retrieved from [Link]

- Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English.

- Kuzmič, D., et al. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.

- Various Authors. (2025). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. ResearchGate.

- Various Authors. (2025). The synthesis of chiral aziridine. ResearchGate.

-

Wulff, W. D., & coworkers. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. ACS Publications. Retrieved from [Link]

-

iChemical. (n.d.). (R)-1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 160233-42-1. Retrieved from [Link]

-

Movassaghi, M., & Hunt, D. K. (2021). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PubMed Central. Retrieved from [Link]

-

Lee, K., & Kim, H. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate - Creative Peptides [creative-peptides.com]

- 5. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (R)-1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 160233-42-1 - iChemical [ichemical.com]

- 9. 160233-42-1 | (R)-Methyl 1-tritylaziridine-2-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations | Semantic Scholar [semanticscholar.org]

- 13. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of Methyl (R)-1-Trityl-2-aziridinecarboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (R)-1-Trityl-2-aziridinecarboxylate

Introduction: The Analytical Imperative for a Key Chiral Building Block

This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its rigid three-membered aziridine ring, coupled with the stereodefined center at the C2 position, makes it an invaluable precursor for synthesizing enantiomerically pure pharmaceuticals and complex organic molecules.[1][2] The bulky N-trityl (triphenylmethyl) protecting group serves a dual purpose: it enhances the compound's stability and sterically directs the regioselectivity of nucleophilic ring-opening reactions, a critical consideration for downstream synthetic transformations.[2]

Given its role as a high-value intermediate, rigorous and unambiguous structural verification is not merely a procedural step but a fundamental requirement for ensuring the success and reproducibility of a synthetic campaign. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The interpretation herein is grounded in first principles and extensive field experience, offering researchers a practical framework for data validation and quality control.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its unique spectroscopic signature. The molecule comprises four key domains: the highly strained aziridine ring, the chiral methine proton (H-2), the bulky trityl group with its 15 aromatic protons, and the methyl ester functionality. Each of these components yields distinct and predictable signals in NMR, IR, and MS analyses.

Caption: Molecular Structure of the Topic Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is characterized by four distinct regions corresponding to the aziridine ring, the methyl ester, and the aromatic trityl group protons. The analysis is typically performed in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

|---|---|---|---|---|

| 7.48 - 7.52 | Multiplet | 6H | Ar-H (ortho-protons of Trityl) | - |

| 7.20 - 7.31 | Multiplet | 9H | Ar-H (meta, para-protons of Trityl) | - |

| 3.76 | Singlet | 3H | OCH₃ | - |

| 2.26 | Doublet of Doublets | 1H | H-2 (Aziridine CH) | J = 1.7, 2.8 |

| 1.89 | Doublet of Doublets | 1H | H-3a (Aziridine CH₂) | J = 2.8, 6.4 |

| 1.41 | Doublet of Doublets | 1H | H-3b (Aziridine CH₂) | J = 1.7, 6.4 |

Data sourced from predicted values which align with experimental observations for related structures.[3][4]

Expert Interpretation:

-

Aromatic Region (7.20-7.52 ppm): The 15 protons of the three phenyl rings of the trityl group appear as complex multiplets. The slight downfield shift of the 6 ortho-protons compared to the 9 meta and para-protons is expected due to proximity to the electron-withdrawing quaternary carbon.

-

Methyl Ester (3.76 ppm): A sharp singlet integrating to 3 protons is the unmistakable signature of the methyl ester group. Its chemical shift is standard for this functionality.

-

Aziridine Ring (1.41-2.26 ppm): This is the most diagnostic region. The three protons on the strained ring form a classic AMX spin system.

-

The methine proton (H-2) at 2.26 ppm is coupled to both diastereotopic methylene protons (H-3a and H-3b), resulting in a doublet of doublets.

-

The methylene protons (H-3a and H-3b) are chemically non-equivalent. They are split by each other (geminal coupling, J ≈ 6.4 Hz) and by the methine proton (vicinal coupling, J = 2.8 Hz and 1.7 Hz respectively), also appearing as distinct doublets of doublets. This intricate splitting pattern is definitive proof of the intact aziridine ring structure.

-

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, with signals corresponding to the carbonyl, aromatic, aziridinyl, and methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 170.7 | C=O (Ester Carbonyl) |

| 143.5 | Ar-C (Quaternary, Trityl) |

| 129.6 | Ar-CH (Trityl) |

| 128.0 | Ar-CH (Trityl) |

| 127.3 | Ar-CH (Trityl) |

| 74.8 | C-N (Quaternary, Trityl) |

| 52.8 | OCH₃ (Methyl Ester) |

| 34.2 | CH (Aziridine C-2) |

| 30.1 | CH₂ (Aziridine C-3) |

Data is a representative compilation from similar reported structures.[3]

Expert Interpretation:

-

Carbonyl Carbon (~171 ppm): The signal for the ester carbonyl carbon appears in its expected downfield region.

-

Aromatic Carbons (127-144 ppm): Multiple signals are observed for the aromatic carbons of the trityl group. The quaternary carbons to which the phenyl rings are attached appear as a single peak around 143.5 ppm.

-

Trityl Quaternary Carbon (~75 ppm): The sp³-hybridized carbon of the trityl group attached to the aziridine nitrogen is clearly visible around 74.8 ppm.

-

Aziridine Carbons (30-35 ppm): The two carbons of the aziridine ring are observed in the aliphatic region, confirming the strained ring system.

-

Methyl Carbon (~53 ppm): The carbon of the methyl ester appears at a characteristic shift.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. The spectrum is typically acquired via Attenuated Total Reflectance (ATR) on a solid sample.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch (CH, CH₂, CH₃) |

| ~1743 | Strong | C=O Stretch (Ester) |

| 1600 - 1440 | Medium-Strong | C=C Stretch (Aromatic Rings) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1160 | Medium | C-N Stretch |

Representative data compiled from experimental findings and standard correlation tables.[3][5][6]

Expert Interpretation: The IR spectrum provides a self-validating checklist for the molecule's functional groups.

-

The most prominent peak is the strong, sharp absorption around 1743 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch of a saturated ester.[3][6]

-

The presence of the trityl group is confirmed by the aromatic C-H stretches just above 3000 cm⁻¹ and the series of C=C ring stretching absorptions between 1600 and 1440 cm⁻¹.[5]

-

Aliphatic C-H stretching from the aziridine and methyl groups are visible just below 3000 cm⁻¹.[6]

-

A strong band around 1200 cm⁻¹ corresponds to the C-O single bond stretch of the ester group, complementing the C=O signal.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and provides insight into the molecule's structural stability and fragmentation pathways. Electrospray Ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometric Data:

Primary Fragmentation Pathway: The most significant and predictable fragmentation event in the mass spectrum is the cleavage of the N-C bond between the aziridine nitrogen and the trityl group. This is driven by the exceptional stability of the resulting triphenylmethyl (trityl) cation.

Caption: Predicted ESI-MS Fragmentation Pathway.

Expert Interpretation: The base peak in the MS/MS spectrum is expected to be at m/z = 243 , corresponding to the highly stable trityl cation [C(C₆H₅)₃]⁺. The formation of this ion is a dominant process and serves as a key diagnostic marker for any trityl-protected compound. The detection of the molecular ion peak [M+H]⁺ at m/z 344.43 confirms the molecular weight, and the observation of the trityl fragment provides definitive evidence of the protecting group's presence.

Recommended Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Workflow for Spectroscopic Analysis

Caption: Standard Analytical Workflow.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).

-

Acquire the ¹³C spectrum using proton decoupling (e.g., 1024 scans).

-

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

FT-IR (ATR) Acquisition

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

LC-MS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Method:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution.

-

While a full chromatographic separation may not be necessary for simple confirmation, a short isocratic flow can be used to introduce the sample into the MS.

-

Set the ESI source to positive ion mode.

-

Scan a mass range appropriate for the compound (e.g., m/z 100-500).

-

-

Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If using an MS/MS capable instrument, select the parent ion (m/z 344.4) for collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.

Conclusion

The spectroscopic profile of this compound is distinct and highly informative. ¹H NMR provides an unequivocal confirmation of the aziridine ring's integrity through its characteristic AMX splitting pattern. ¹³C NMR validates the complete carbon framework. FT-IR serves as a rapid check for essential functional groups, particularly the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pathway dominated by the formation of the stable trityl cation. Together, these techniques form a robust analytical package that ensures the identity, purity, and structural integrity of this vital chiral intermediate, empowering researchers and drug development professionals to proceed with confidence in their synthetic endeavors.

References

-

Kuzmič, D., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69, 261-270. Available at: [Link] (Note: While the primary link is to a Semantic Scholar page, this reference is from a peer-reviewed journal).

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

iChemical. (n.d.). (R)-1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 160233-42-1. Retrieved from: [Link]

-

iChemical. (n.d.). 1-Trityl-aziridine-2-carboxylic acid methyl ester, CAS No. 76357-18-1. Retrieved from: [Link]

-

Sunway Pharm Ltd. (n.d.). (R)-Methyl 1-tritylaziridine-2-carboxylate - CAS:160233-42-1. Retrieved from: [Link]

-

Chem-Impex. (n.d.). Methyl (S)-(-)-1-tritylaziridine-2-carboxylate. Retrieved from: [Link]

-

Chemical Shifts. (n.d.). Methyl N-(p-methylphenyl)aziridine-2-carboxylate. Retrieved from: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from: [Link]

-

ResearchGate. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from: [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ichemical.com [ichemical.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 160233-42-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Chiral Purity Determination of Methyl (R)-1-Trityl-2-aziridinecarboxylate

Abstract

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For chiral molecules such as Methyl (R)-1-Trityl-2-aziridinecarboxylate, a versatile building block in asymmetric synthesis, the precise determination of enantiomeric purity is paramount. This technical guide provides a comprehensive overview of the principles, methodologies, and practical considerations for accurately assessing the chiral purity of this compound. We will delve into the predominant analytical techniques, namely Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), while also exploring Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents as a potent alternative. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and the scientific rationale behind experimental choices.

The Imperative of Chiral Purity in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control.[3]

This compound is a key chiral intermediate, with its three-membered aziridine ring making it a valuable synthon for the introduction of nitrogen-containing functionalities in a stereodefined manner.[4] The trityl protecting group offers significant steric bulk, influencing the molecule's reactivity and stability. Given its role in the synthesis of more complex, biologically active molecules, ensuring the enantiomeric purity of this starting material is a non-negotiable aspect of quality control. This guide will equip you with the knowledge to confidently and accurately determine the chiral purity of this important compound.

Chromatographic Approaches: The Gold Standard

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of chiral separations in the pharmaceutical industry.[3] These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely applicable technique for enantiomeric separation.[1] The choice of the chiral stationary phase is the most critical parameter for achieving a successful separation.

The Causality Behind Experimental Choices in Chiral HPLC:

The selection of a suitable CSP is not arbitrary; it is a reasoned process based on the structural features of the analyte. For this compound, the presence of the bulky trityl group, the ester functionality, and the aziridine ring all provide potential points of interaction with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5][6] The large trityl group, in particular, suggests that a CSP with well-defined chiral cavities or grooves, like polysaccharide derivatives, would be effective in differentiating the two enantiomers based on steric fit.

The mobile phase composition is another critical factor. In normal-phase HPLC, a non-polar solvent like hexane is typically used with a polar modifier such as isopropanol or ethanol. The concentration of the alcohol modifier is fine-tuned to optimize the retention and resolution of the enantiomers. A lower concentration of the modifier generally leads to stronger interactions with the stationary phase, resulting in longer retention times and potentially better resolution.

dot

Caption: Workflow for Chiral Purity Determination by HPLC.

Experimental Protocol: Chiral HPLC Method Development

The following protocol is a robust starting point for developing a chiral HPLC method for this compound.

-

Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. Start with a ratio of 90:10 (v/v).

-

Instrumentation Setup:

-

HPLC System: A standard HPLC system with a UV detector.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl groups in the trityl moiety).

-

-

Sample Preparation: Prepare a solution of the racemic standard of Methyl 1-Trityl-2-aziridinecarboxylate at a concentration of approximately 1 mg/mL in the mobile phase. Prepare the (R)-enantiomer sample at the same concentration.

-

Analysis:

-

Inject the racemic standard to determine the retention times of both enantiomers and the resolution.

-

Inject the (R)-enantiomer sample to confirm the peak identity.

-

If separation is not optimal, systematically vary the isopropanol concentration in the mobile phase (e.g., from 5% to 20%) to improve resolution.

-

-

Data Analysis: Calculate the enantiomeric purity (as a percentage) using the area of the desired enantiomer peak relative to the total area of both enantiomer peaks.

Enantiomeric Purity (%) = (Area of R-enantiomer / (Area of R-enantiomer + Area of S-enantiomer)) x 100

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[7] It utilizes supercritical carbon dioxide as the primary mobile phase component, often with a small amount of an organic modifier (e.g., methanol or ethanol). SFC often provides faster separations and higher efficiency compared to HPLC.

The Rationale for Choosing SFC:

The advantages of SFC include reduced solvent consumption, faster analysis times, and often unique selectivity compared to HPLC.[7] For this compound, the same polysaccharide-based CSPs that are effective in HPLC are typically successful in SFC. The change in the mobile phase from a non-polar liquid to supercritical CO2 with a polar modifier can alter the interactions between the analyte and the CSP, sometimes leading to improved resolution or a different elution order of the enantiomers.

dot

Caption: Workflow for Chiral Purity Determination by SFC.

Experimental Protocol: Chiral SFC Method Development

-

Column Selection: As with HPLC, start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).

-

Mobile Phase: The mobile phase will consist of supercritical CO2 and a modifier (e.g., methanol or ethanol).

-

Instrumentation Setup:

-

SFC System: A system equipped with a UV detector and a back pressure regulator.

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 220 nm.

-

-

Sample Preparation: Prepare a solution of the racemic standard and the (R)-enantiomer sample at approximately 1 mg/mL in the modifier.

-

Analysis:

-

Begin with a screening gradient of the modifier (e.g., 5% to 40% over 5 minutes) to find the approximate elution conditions.

-

Based on the screening results, develop an isocratic method by setting the modifier percentage to a value that provides good resolution and reasonable retention times.

-

-

Data Analysis: Calculate the enantiomeric purity as described for the HPLC method.

| Parameter | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |

| Typical Analysis Time | 10-30 minutes | 2-10 minutes |

| Solvent Consumption | High | Low |

| Operating Pressure | Moderate | High |

| Column Compatibility | Wide range of CSPs | Similar to HPLC, especially polysaccharide-based |

NMR Spectroscopy: An Orthogonal Approach

While chromatographic methods are the most common, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative method for determining enantiomeric purity.[8] This is typically achieved by using a chiral solvating agent (CSA).

The Principle of Chiral Recognition by NMR:

In the presence of a chiral solvating agent, the two enantiomers of an analyte form transient diastereomeric complexes.[9] These complexes have different magnetic environments, which can lead to the splitting of NMR signals for the analyte's protons into two distinct sets, one for each enantiomer. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

For N-trityl-aziridine derivatives, chiral alcohols, such as (S)-aziridinyl diphenylmethanol, have been shown to be effective CSAs for related compounds.[10] The interactions leading to the formation of the diastereomeric complexes are typically non-covalent, such as hydrogen bonding and π-π stacking.

dot

Caption: Conceptual Diagram of NMR Chiral Discrimination.

Experimental Protocol: NMR with a Chiral Solvating Agent

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

-

Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3).

-

Acquire a standard proton NMR spectrum.

-

-

Addition of CSA:

-

Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)- or (S)-1-phenylethanol or a more specialized CSA) to the NMR tube.

-

Gently shake the tube to ensure thorough mixing.

-

-

NMR Acquisition:

-

Acquire another proton NMR spectrum.

-

Look for the splitting of signals, particularly the methoxy protons or the protons on the aziridine ring, which are in close proximity to the chiral center.

-

-

Data Analysis:

-

Integrate the separated signals corresponding to the two enantiomers.

-

Calculate the enantiomeric excess (ee) or enantiomeric ratio from the integration values.

-

Method Validation: Ensuring Trustworthiness

A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[11] For a chiral purity method, validation should be conducted in accordance with ICH Q2(R1) guidelines and typically includes the following parameters:

-

Specificity: The ability of the method to unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities. This is demonstrated by showing baseline resolution between the enantiomeric peaks.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling trace enantiomeric impurities.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the undesired enantiomer over a specified range.

-

Accuracy: The closeness of the measured value to the true value. This is often assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This guide has provided an in-depth overview of the primary analytical techniques for this purpose. Chiral HPLC and SFC, particularly with polysaccharide-based stationary phases, represent the gold standard due to their high resolution and robustness. NMR spectroscopy with chiral solvating agents offers a valuable orthogonal technique for confirmation. A thorough understanding of the principles behind method development and a commitment to rigorous method validation are essential for any scientist working in this field. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately assess the enantiomeric purity of this important chiral building block.

References

-

Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. (2020). RSC Advances. [Link]

-

ChemInform Abstract: One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2- carboxylic Esters (II). (2010). ResearchGate. [Link]

-

CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. [Link]

-

Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. (2020). RSC Publishing. [Link]

-

Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. (2014). ResearchGate. [Link]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). LCGC North America. [Link]

-

Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (2020). National Institutes of Health. [Link]

-

NMR Chiral solvating agents. (2016). ResearchGate. [Link]

-

DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. (2014). MavMatrix. [Link]

-

Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia. [Link]

-

SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (1989). Radboud University. [Link]

-

Validation of direct assay of an aqueous formulation of a drug compound AZY by chiral supercritical fluid chromatography (SFC). (2004). PubMed. [Link]

-

Chiral separations: Recent developments in chiral stationary phases and chromatographic separations of chiral compounds. (2021). ResearchGate. [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). University of Pisa. [Link]

-

A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. [Link]

-

A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]

-

Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). MDPI. [Link]

-

Chiral Purification of Volatile Flavors and Fragrances by SFC. (2016). Waters Corporation. [Link]

-

Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2011). National Institutes of Health. [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds. (2021). PubMed. [Link]

-

Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). MDPI. [Link]

-

Chiral Molecules: Properties, Synthesis and Analysis. (2021). MDPI. [Link]

-

Special Issue "Chiral Molecules: Properties, Synthesis and Analysis". (2021). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 4. CAS 75154-68-6: Methyl (S)-(-)-1-trityl-2-aziridinecarboxy… [cymitquimica.com]

- 5. eijppr.com [eijppr.com]

- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chromatographyonline.com [chromatographyonline.com]

stability and storage conditions for Methyl (R)-1-Trityl-2-aziridinecarboxylate

An In-Depth Technical Guide to the Stability and Storage of Methyl (R)-1-Trityl-2-aziridinecarboxylate

Introduction: The Significance of a Chiral Aziridine Building Block

This compound is a highly valuable chiral building block in modern organic and medicinal chemistry.[1][2] Its rigid, three-membered aziridine ring, combined with the stereodefined carboxylate, makes it a powerful precursor for the asymmetric synthesis of complex nitrogen-containing molecules, including novel pharmaceutical agents and agrochemicals.[1] The bulky N-trityl (triphenylmethyl) group plays a crucial role, not only in directing the stereochemical outcome of reactions but also in significantly enhancing the compound's stability compared to N-unsubstituted or less sterically hindered aziridines.[1][2] This guide provides an in-depth analysis of the factors governing the stability of this reagent and outlines best practices for its storage and handling to ensure its integrity for research and drug development applications.

Chemical Stability Profile

The stability of this compound is dictated by the interplay of several structural features: the inherent ring strain of the aziridine, the reactivity of the methyl ester, and the protective nature of the N-trityl group.

The Aziridine Ring: A Source of Reactivity

Aziridines are three-membered nitrogen-containing heterocycles characterized by significant angle strain, with bond angles of approximately 60°.[3] This strain makes the ring susceptible to nucleophilic ring-opening reactions, which relieve the strain.[2][4] Common nucleophiles that can react with aziridines include water, acids, and other nucleophilic reagents.[4] This reactivity is fundamental to their utility in synthesis but also represents a primary degradation pathway.[5][6]

The N-Trityl Group: A Bulky Guardian

The large triphenylmethyl (trityl) group attached to the nitrogen atom provides substantial steric hindrance around the aziridine ring.[2] This steric bulk effectively shields the ring from attack by many nucleophiles, thereby preventing unwanted ring-opening reactions and polymerization, which can be a problem with less substituted aziridines.[7] The trityl group significantly enhances the compound's overall stability, making it easier to handle and store than many other aziridine derivatives.[1]

Potential Degradation Pathways

Despite the stabilizing effect of the trityl group, several potential degradation pathways exist, particularly under suboptimal storage conditions.

-

Hydrolysis: The compound possesses a methyl ester functional group, which is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of moisture and acidic or basic conditions.

-

Acid-Catalyzed Ring Opening: Strong acids can protonate the aziridine nitrogen, activating the ring for nucleophilic attack. Even trace amounts of acidic impurities can catalyze this degradation over time, leading to the formation of amino alcohol derivatives.

-

Thermal Decomposition: While the compound is a solid with a melting point between 124-128 °C, prolonged exposure to elevated temperatures can promote degradation.[1] Aziridines, in general, can be sensitive to heat.[5]

-

Polymerization: Although less likely for this sterically hindered compound, aziridines as a class can undergo polymerization, often initiated by moisture or acidic impurities.[7] This can manifest as a change in the physical appearance of the material, such as solidification or darkening in color.[7]

A logical workflow for understanding and mitigating these degradation pathways is presented below.